(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane Atazanavir intermediate. Enantiomer S.

Brand Name: Vulcanchem
CAS No.: 98737-29-2
VCID: VC20741681
InChI: InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

CAS No.: 98737-29-2

VCID: VC20741681

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane - 98737-29-2

Description

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane is a chemical compound widely recognized for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. Its molecular formula is C15H21NO3C_{15}H_{21}NO_{3}
, and it has a molecular weight of 263.33 g/mol. The compound is also identified by its CAS Registry Number 98737-29-2.

Synthesis

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane can be synthesized through various methods involving the epoxidation of suitable precursors followed by the introduction of the Boc group on the amino functionality.

Applications

This compound plays a crucial role in the synthesis of:

  • HIV-1 Protease Inhibitors: It is used as a building block in the development of drugs targeting HIV protease, which is essential for viral replication.

  • Peptidomimetics: The compound serves as a precursor for synthesizing (hydroxyethyl)urea peptidomimetics that exhibit potential anti-HIV activity.

  • Aryl Sulfonamides: It is also employed in synthesizing aryl sulfonamides with therapeutic properties.

Research Findings

Recent studies have focused on the compound's efficacy and safety profiles in various applications:

Biological Activity

Research indicates that (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane exhibits significant activity against HIV-1 protease, making it a valuable candidate for further drug development.

Safety Profile

The compound has been classified with specific safety measures due to its potential environmental hazards:

  • Hazards: Very toxic to aquatic life with long-lasting effects.

  • Precautions: It is advised to avoid release into the environment and handle with care to prevent exposure.

CAS No. 98737-29-2
Product Name (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane
Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate
Standard InChI InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)
Standard InChIKey NVPOUMXZERMIJK-QWHCGFSZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H]2CO2
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Synonyms N-[(1S)-1-[(2S)-2-Oxiranyl]-2-phenylethyl]-carbamic Acid 1,1-Dimethylethyl Ester;_x000B_(2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane; _x000B_[(1S)-1-((2S)-Oxiranyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester
PubChem Compound 9903372
Last Modified Sep 14 2023

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